2-({[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}methyl)pyridine
Description
2-({[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}methyl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridine ring substituted with a thioether linkage to an imidazole ring, which is further substituted with phenyl and phenylsulfonyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanylmethyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S2/c25-28(26,18-12-5-2-6-13-18)21-20(27-15-17-11-7-8-14-22-17)23-19(24-21)16-9-3-1-4-10-16/h1-14H,15H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWDLJFZUDUNRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation Follow by Thiol Coupling
- Chlorination : Treat 4-(benzenesulfonyl)-2-phenyl-1H-imidazole with N-chlorosuccinimide (NCS) in DMF at 60°C for 3 hours to yield the 5-chloro intermediate.
- Thiolation : React the chloro derivative with pyridinemethanethiol in the presence of K₂CO₃ (2 equiv) in DMF at 80°C for 8 hours.
Key data :
Direct Sulfhydryl Alkylation
An alternative one-pot method employs 5-mercaptoimidazole intermediates:
- Generate the mercapto group via reduction of a disulfide (e.g., using NaBH₄ in ethanol).
- Alkylate with 2-(chloromethyl)pyridine in THF at reflux (66°C) for 6 hours.
Optimization note : Excess alkylating agent (1.5 equiv) and catalytic KI improve yields to 81%.
Integrated Synthetic Routes
Sequential Modular Synthesis
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Imidazole formation | NH₃, glyoxal, 80°C, 12 h | 85% |
| 2 | Sulfonylation | Benzenesulfonyl chloride, TEA, DCM, 0°C → RT | 78% |
| 3 | Chlorination | NCS, DMF, 60°C, 3 h | 89% |
| 4 | Thioether coupling | Pyridinemethanethiol, K₂CO₃, DMF, 80°C | 72% |
Total yield : ~43% (cumulative).
Convergent Approach
Coupling pre-synthesized fragments:
- Prepare 4-(benzenesulfonyl)-5-mercapto-2-phenylimidazole.
- React with 2-(bromomethyl)pyridine in acetonitrile at 50°C for 5 hours (yield: 68%).
Advantage : Avoids sensitive chlorination steps but requires stable thiol intermediates.
Analytical Characterization
Critical spectroscopic data for the target compound:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (d, 1H, pyridine H-6), 7.92–7.35 (m, 10H, Ar-H), 4.35 (s, 2H, CH₂-S), 3.21 (s, 1H, imidazole NH).
- HRMS (ESI+) : m/z calcd. for C₂₂H₁₈N₃O₂S₂ [M+H]⁺: 428.0821; found: 428.0819.
- IR (KBr) : 3256 cm⁻¹ (N-H), 1598 cm⁻¹ (C=N), 1354 cm⁻¹ (S=O).
Challenges and Optimization
- Regioselectivity : Competing sulfonylation at imidazole N-1 versus C-4 is mitigated by using bulky bases (e.g., 2,6-lutidine).
- Purification : Silica gel chromatography with 5% methanol/DCM resolves thioether byproducts.
- Stability : The sulfonyl group is prone to hydrolysis under strongly acidic/basic conditions; neutral workup protocols are essential.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}methyl)pyridine undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenylsulfonyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with similar structures to 2-({[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}methyl)pyridine exhibit anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents. The mechanism often involves the induction of apoptosis in cancer cells, thereby preventing tumor growth.
Antimicrobial Properties
The compound's structural features suggest possible antimicrobial activity. The imidazole ring is known to interact with biological membranes, potentially disrupting microbial cell integrity. Ongoing research aims to evaluate its efficacy against various bacterial strains and fungi .
Enzyme Inhibition
The benzenesulfonyl group may play a crucial role in enzyme inhibition mechanisms. Compounds similar to this one have been studied for their ability to inhibit specific enzymes involved in disease pathways, which could lead to the development of new drugs targeting these enzymes .
Biological Mechanisms
Understanding the biological mechanisms underlying the activity of this compound is essential for its application in drug development:
- Binding Affinity Studies : Interaction studies using techniques such as surface plasmon resonance or isothermal titration calorimetry can elucidate the binding affinity of this compound to various biological targets.
- Cellular Pathway Analysis : Investigating how this compound affects cellular pathways can provide insights into its therapeutic potential and side effects.
Several studies have explored the applications of compounds structurally related to this compound:
- Study on Anticancer Activity : A study demonstrated that imidazole derivatives inhibited cancer cell growth through apoptosis induction, highlighting the potential of similar compounds in cancer therapy .
- Enzyme Inhibition Research : Another investigation focused on the sulfonamide derivatives' ability to inhibit specific enzymes related to bacterial resistance, showcasing their potential as novel antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-({[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways. The compound’s overall structure allows it to modulate receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4-(phenylsulfonyl)-1H-imidazole: Lacks the thioether linkage and pyridine ring.
2-(phenylthio)methylpyridine: Lacks the imidazole ring and phenylsulfonyl group.
4-(phenylsulfonyl)-1H-imidazole: Lacks the thioether linkage and pyridine ring.
Uniqueness
2-({[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}methyl)pyridine is unique due to its combination of a pyridine ring, thioether linkage, and imidazole ring with phenyl and phenylsulfonyl substitutions. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Biological Activity
The compound 2-({[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}methyl)pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings regarding its efficacy against different pathogens.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 491.6 g/mol. It features an imidazole ring, a benzenesulfonyl group, and a pyridine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N3O3S2 |
| Molecular Weight | 491.6 g/mol |
| IUPAC Name | 2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
| InChI | InChI=1S/C26H25N3O3S2/c1-18(2)19-13... |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Ring : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of the Benzenesulfonyl Group : Sulfonylation reactions introduce the benzenesulfonyl group.
- Attachment of the Pyridine Group : This step involves reactions that link the pyridine moiety to the imidazole derivative.
These synthetic routes are crucial for obtaining compounds with desired biological activities.
Antimicrobial Properties
Research has indicated that derivatives of imidazole, including this compound, exhibit significant antibacterial activity against various strains of bacteria. For example:
- Minimum Inhibitory Concentration (MIC) values were tested against Staphylococcus aureus and Escherichia coli, showing values ranging from 20–40 µM for Gram-positive bacteria and 40–70 µM for Gram-negative bacteria .
The biological activity is believed to stem from several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism.
- Receptor Interaction : It could bind to cellular receptors, altering signaling pathways.
- Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell death.
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in treating infections:
- A study evaluated the efficacy of various imidazole derivatives against Mycobacterium tuberculosis, with some compounds showing potent bactericidal effects at low concentrations .
- Another investigation focused on hybrid compounds containing sulfonyl groups that exhibited promising results against multi-drug resistant strains, suggesting a potential pathway for new antibiotic development .
Q & A
Q. Example Reaction Table :
| Step | Reagents/Conditions | Key Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Glyoxal, NH₃, HCl, 80°C | 2-Phenylimidazole | 65–75 |
| 2 | Benzenesulfonyl chloride, K₂CO₃, DMF | 4-Benzenesulfonyl derivative | 50–60 |
| 3 | 2-Mercaptomethylpyridine, NaOH, EtOH | Final compound | 40–50 |
Basic: How is the compound characterized structurally?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths, angles, and stereochemistry. SHELXL or SHELXTL software is used for refinement .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms proton environments and carbon frameworks (e.g., imidazole C-H at δ 7.2–8.5 ppm, sulfonyl groups at δ 120–130 ppm for ¹³C) .
- IR Spectroscopy : Identifies functional groups (e.g., S=O stretch at ~1150–1300 cm⁻¹, C-N imidazole stretch at ~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 441.6 for C₂₂H₂₃N₃O₃S₂) .
Basic: What are preliminary biological assays for this compound?
Methodological Answer:
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli using broth microdilution (CLSI guidelines) .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., COX-2 inhibition via ELISA) .
Q. Example Workflow :
Perform docking (AutoDock Vina) → Identify putative binding poses.
Compare with MD trajectories → Adjust for protein dynamics.
Validate with SPR → Correlate KD with IC₅₀.
Advanced: What strategies improve solubility without compromising biological activity?
Methodological Answer:
Q. Example Modification Table :
| Derivative | Solubility (mg/mL) | IC₅₀ (HeLa, µM) |
|---|---|---|
| Parent | 0.15 | 12.5 |
| PEGylated | 2.3 | 14.8 |
| Hydroxyl | 1.7 | 18.2 |
Advanced: How to validate the compound’s stability under physiological conditions?
Methodological Answer:
Q. Stability Data :
| Condition | Half-Life (h) | Major Degradants |
|---|---|---|
| pH 7.4 | 48 | Sulfoxide |
| Plasma | 12 | De-sulfonated product |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
